4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde, such as 2,3-dimethoxybenzaldehyde.
Attachment of the Dimethylaminophenyl Group: This step involves a nucleophilic substitution reaction where the dimethylaminophenyl group is attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a potential lead compound for therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s triazole ring can participate in hydrogen bonding and π-π interactions, while the dimethoxyphenyl and dimethylaminophenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
Compared to similar compounds, 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dimethoxy and dimethylamino groups provides a unique electronic environment that can affect its interaction with various targets.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O2S/c1-23(2)15-10-8-13(9-11-15)18-21-22-19(27)24(18)20-12-14-6-5-7-16(25-3)17(14)26-4/h5-12H,1-4H3,(H,22,27)/b20-12+ |
InChI Key |
IMHXHWVJWYIXFA-UDWIEESQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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